YKL-04-085

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

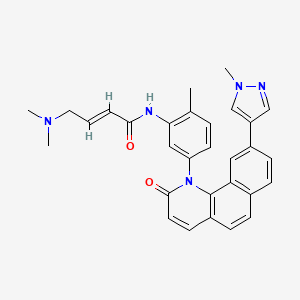

C30H29N5O2 |

|---|---|

Poids moléculaire |

491.6 g/mol |

Nom IUPAC |

(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide |

InChI |

InChI=1S/C30H29N5O2/c1-20-7-13-25(17-27(20)32-28(36)6-5-15-33(2)3)35-29(37)14-12-22-10-8-21-9-11-23(16-26(21)30(22)35)24-18-31-34(4)19-24/h5-14,16-19H,15H2,1-4H3,(H,32,36)/b6-5+ |

Clé InChI |

JNHXDBIEQOIKLK-AATRIKPKSA-N |

SMILES isomérique |

CC1=C(C=C(C=C1)N2C(=O)C=CC3=C2C4=C(C=C3)C=CC(=C4)C5=CN(N=C5)C)NC(=O)/C=C/CN(C)C |

SMILES canonique |

CC1=C(C=C(C=C1)N2C(=O)C=CC3=C2C4=C(C=C3)C=CC(=C4)C5=CN(N=C5)C)NC(=O)C=CCN(C)C |

Origine du produit |

United States |

Foundational & Exploratory

YKL-04-085: A Technical Whitepaper on its Mechanism of Action as a Broad-Spectrum Antiviral Agent

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

YKL-04-085 is a novel, potent, broad-spectrum antiviral compound with demonstrated activity against Dengue virus (DENV) and other RNA viruses.[1][2][3] Developed through a medicinal chemistry campaign from the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47, this compound was specifically designed to eliminate kinase inhibitory activity while retaining its antiviral properties.[1][2][3] This was successfully achieved, as extensive kinase screening has shown this compound to be devoid of any significant kinase activity.[1][3] The primary mechanism of action of this compound is the inhibition of viral translation, a critical step in the viral life cycle.[1][3][4] This inhibition of protein synthesis is host-targeted, providing a potential for broad-spectrum efficacy and a higher barrier to resistance.[5] While the precise molecular target within the host cell remains a subject of ongoing investigation, the existing data provides a clear picture of the compound's functional effects and its potential as a therapeutic agent.[6]

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Parameter | Virus/Cell Line | Value | Reference |

| Anti-DENV-2 IC90 | - | 0.555 µM | [1][3] |

| Cytotoxicity (CC50) | - | >20 µM | [7] |

| Therapeutic Window | - | >35-fold | [1][3] |

Table 2: Kinase Inhibitory Activity of this compound

| Assay | Number of Kinases Screened | Concentration | Result | Reference |

| KINOMEscan | 468 | 10 µM | Devoid of significant kinase activity | [1][3] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Route of Administration | Key Findings | Reference |

| Intravenous (IV) | High clearance | [3] |

| Intraperitoneal (IP) | Acceptable plasma drug exposure | [3] |

Core Mechanism of Action: Inhibition of Viral Translation

The primary mechanism through which this compound exerts its antiviral effect is the potent inhibition of viral protein synthesis.[1][3][4] This has been demonstrated through in vitro translation assays using reporter replicons.[3] Unlike its parent compound, QL47, which is a covalent BTK inhibitor, this compound lacks the critical quinoline nitrogen required for hydrogen bonding to the kinase hinge, and as a result, is devoid of kinase activity.[1][3] This distinction is crucial as it indicates a different, more specific mechanism of action for its antiviral properties.

The presence of a cysteine-reactive acrylamide moiety in this compound's structure suggests a covalent mechanism of action, likely through the formation of a covalent bond with a cysteine residue on its host target protein.[4] The observation that a non-reactive analog of the parent compound QL47 lacks antiviral activity further supports this hypothesis.[5]

While the specific host factor targeted by this compound has not yet been definitively identified, it is evident that this target is a key component of the eukaryotic translation machinery. By inhibiting a host factor, this compound achieves broad-spectrum activity against a range of RNA viruses that are dependent on the host's translational machinery for their replication.[1][8]

Experimental Protocols

KINOMEscan™ Kinase Inhibition Assay

This assay is designed to measure the binding affinity of a test compound to a large panel of kinases.

-

Principle: An active site-directed competition binding assay. A test compound is incubated with a kinase that is tagged with DNA. This mixture is then exposed to a ligand immobilized on a solid support. The amount of kinase captured on the support is inversely proportional to the affinity of the test compound for the kinase. The amount of captured kinase is quantified using qPCR.[9][10][11]

-

Protocol Outline:

-

A panel of 468 recombinant human kinases is utilized.[1]

-

This compound is incubated with each kinase at a concentration of 10 µM.[1]

-

An immobilized, active-site directed ligand is introduced to compete with the test compound for binding to the kinase.

-

The amount of kinase bound to the immobilized ligand is quantified.

-

Results are expressed as the percentage of kinase bound in the presence of the test compound compared to a DMSO control.

-

DENV2(GVD) Reporter Replicon Assay

This cell-based assay is used to quantify the inhibition of viral replication and translation.

-

Principle: A subgenomic replicon of Dengue virus 2 (DENV2) is used, in which the structural protein genes are replaced with a reporter gene, such as luciferase or green fluorescent protein (GFP).[12][13] The expression of the reporter gene is dependent on the replication and translation of the viral replicon RNA. Inhibition of these processes by a test compound results in a decrease in the reporter signal.

-

Protocol Outline:

-

Huh7 or BHK-21 cells are seeded in multi-well plates.[5]

-

Cells are transfected with the DENV2(GVD) reporter replicon RNA.

-

The transfected cells are treated with various concentrations of this compound or a vehicle control (DMSO).

-

After a defined incubation period (e.g., 48 hours), the cells are lysed.

-

The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

The IC90 value is calculated as the concentration of the compound that causes a 90% reduction in the reporter signal compared to the vehicle control.[1]

-

Mouse Pharmacokinetic Studies

These studies are performed to evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

-

Principle: The test compound is administered to mice via a specific route (e.g., intravenous or intraperitoneal). Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured, typically by LC-MS/MS.[14][15][16]

-

Protocol Outline:

-

This compound is formulated in an appropriate vehicle for injection.

-

The compound is administered to mice via intravenous (IV) or intraperitoneal (IP) injection.[3]

-

Blood samples are collected from the mice at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).

-

Plasma is separated from the blood samples.

-

The concentration of this compound in the plasma samples is quantified using a validated analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability are calculated from the plasma concentration-time data.

-

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound action on viral translation.

Experimental Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This compound represents a promising new class of host-targeted antiviral agents. By specifically inhibiting viral translation without affecting host kinases, it offers the potential for broad-spectrum activity against a variety of RNA viruses with a high barrier to the development of resistance. While further studies are required to identify its precise molecular target, the current body of evidence strongly supports its continued development as a novel antiviral therapeutic. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat viral diseases.

References

- 1. Protein-ligand affinity determinations using covalent labeling-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Item - ProteinâLigand Affinity Determinations Using Covalent Labeling-Mass Spectrometry - figshare - Figshare [figshare.com]

- 5. Discovery of host-targeted covalent inhibitors of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 8. researchgate.net [researchgate.net]

- 9. chayon.co.kr [chayon.co.kr]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 12. Development of Dengue type-2 virus replicons expressing GFP reporter gene in study of viral RNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

YKL-04-085 structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of YKL-04-085

Introduction

This compound is a novel small molecule that has demonstrated potent broad-spectrum antiviral activity, particularly against RNA viruses such as the Dengue virus (DENV).[1][2] It was developed through a medicinal chemistry campaign originating from QL47, a previously identified covalent inhibitor of Bruton's tyrosine kinase (BTK) and other Tec-family kinases.[1][2] The primary goal of the structure-activity relationship (SAR) study was to understand and separate the structural requirements for antiviral activity from the compound's effects on host-cell kinases. This led to the discovery of this compound, a compound that, despite being devoid of kinase inhibitory activity, retains and in some aspects improves upon the antiviral properties of its parent compound.[1][2][3] This document provides a comprehensive overview of the SAR, mechanism of action, and experimental evaluation of this compound.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of this compound from QL47 focused on modifying the core structure to eliminate kinase activity while preserving antiviral efficacy. A key discovery was that the quinoline nitrogen, essential for hydrogen bonding to the kinase hinge, was not necessary for the antiviral effect.[1] By replacing this nitrogen, this compound was designed to be devoid of kinase activity, which was confirmed by screening against a panel of 468 kinases.[1] This strategic modification successfully decoupled the antiviral properties from kinase inhibition, a significant step in developing a more selective and potentially safer therapeutic agent.

Table 1: Antiviral Activity and Cytotoxicity of this compound and Parent Compound

| Compound | Anti-DENV-2 Activity (IC90, µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50/IC90) |

| QL47 | Not explicitly stated | >20 | Not explicitly stated |

| This compound | 0.555 | >20 | >35 |

Data sourced from studies on DENV-2 inhibition.[1][3]

Table 2: Kinase Inhibition Profile of this compound

| Kinase Target | % Binding at 10 µM | IC50 (µM) |

| BTK/BMX | <20 | >10 |

| PIMs, DDRs | >80 | >10 |

| Panel of 468 kinases | Largely inactive | Not determined for most |

This compound showed minimal binding to a handful of kinases at a high concentration and did not exhibit significant inhibition, confirming its lack of kinase-directed activity.[1]

Table 3: Pharmacokinetic Properties of this compound in Mice

| Route of Administration | Dosing (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Intraperitoneal (IP) | 10 | 1570 | 0.25 | 2510 |

| Oral (PO) | 10 | 110 | 2.0 | 610 |

Pharmacokinetic studies indicated that this compound has improved metabolic stability and suitable properties for in vivo evaluation.[1]

Mechanism of Action

The antiviral mechanism of this compound is distinct from the kinase inhibition pathway of its predecessor, QL47. Studies have shown that both QL47 and this compound are potent inhibitors of viral translation.[1][2][4] This suggests that the compound targets a host-cell factor that is crucial for the translation of viral proteins. The precise molecular target of this series of compounds is currently under investigation, but it is clear that protein kinases are unlikely to be the direct targets.[1]

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of this compound.

Dengue Virus Inhibition Assay

-

Cell Culture: Huh-7 cells are seeded in 96-well plates and incubated overnight.

-

Compound Treatment: Cells are pre-treated with serial dilutions of this compound for a specified period.

-

Virus Infection: The cells are then infected with DENV-2 (e.g., strain GVD) at a specific multiplicity of infection (MOI).

-

Incubation: The infection is allowed to proceed for 48-72 hours.

-

Quantification: Viral replication is quantified by measuring the activity of a reporter gene (e.g., Gaussia luciferase) present in the viral replicon. The IC90 value is calculated as the concentration of the compound that inhibits 90% of the viral reporter signal.

Cytotoxicity Assay (CC50 Determination)

-

Cell Seeding: Huh-7 cells are seeded in 96-well plates.

-

Compound Incubation: The cells are treated with a range of concentrations of this compound for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The CC50 value, the concentration at which cell viability is reduced by 50%, is determined from the dose-response curve.

Kinase Inhibition Assay (Active Site-Directed Competition Binding)

-

Assay Principle: This assay measures the ability of a test compound to displace a known, active site-directed ligand from a panel of kinases.

-

Procedure: this compound was screened at a concentration of 10 µM against a panel of 468 kinases (KINOMEscan).

-

Detection: The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound. A reduction in binding indicates that the test compound interacts with the kinase's active site.

-

Follow-up: For kinases showing significant binding (>80%), dose-response curves are generated to determine the IC50 values.

Caption: Workflow for the evaluation of this compound.

Logical Progression of SAR

The SAR campaign for this compound followed a logical progression from a known kinase inhibitor to a selective antiviral agent. The key steps involved identifying the structural moieties responsible for kinase binding and systematically modifying them to ablate this activity while retaining the desired antiviral effect.

Caption: Logical flow of the this compound SAR study.

Conclusion

The development of this compound represents a successful example of a structure-based drug design campaign that effectively uncoupled a desired therapeutic effect (antiviral activity) from a potentially undesirable one (kinase inhibition).[1] The resulting compound, this compound, demonstrates potent inhibition of DENV replication by targeting viral translation, exhibits a favorable safety profile in vitro, and possesses pharmacokinetic properties that make it a suitable candidate for further in vivo efficacy studies.[1] Future research will likely focus on the precise identification of its molecular target and the evaluation of its efficacy in preclinical models of viral diseases.

References

YKL-04-085: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-04-085 has emerged as a promising small molecule with potent antiviral properties. Derived from a medicinal chemistry campaign originating with the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47, this compound has been specifically engineered to eliminate kinase activity while retaining and improving its antiviral efficacy and pharmacokinetic profile.[1][2] This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, its mechanism of action, and the detailed experimental protocols used in its evaluation.

Core Antiviral Activity

This compound demonstrates potent, broad-spectrum activity against a range of RNA viruses.[1][2] Its primary mechanism of action is the inhibition of viral translation, a critical step in the viral replication cycle.[1] A key advantage of this compound is its significant therapeutic window, exhibiting cellular antiviral activity at concentrations over 35-fold lower than those causing host-cell cytotoxicity.[1]

Quantitative Antiviral Data

The antiviral activity of this compound has been quantitatively assessed against Dengue virus serotype 2 (DENV2). While broad-spectrum activity against other RNA viruses is reported, specific quantitative data for other viruses are not extensively available in the primary literature. The predecessor compound, QL47, has shown activity against a wider range of viruses, suggesting a similar but unquantified spectrum for this compound.

| Virus | Assay Type | Cell Line | Endpoint Measurement | IC90 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |

| Dengue Virus 2 (DENV2) | Viral Yield Assay | Huh7 | Plaque Forming Units (PFU) | 0.555 | >20 | >36 | [1] |

Mechanism of Action: Inhibition of Viral Translation

This compound exerts its antiviral effect by potently inhibiting viral translation.[1] This was demonstrated through a DENV2 subgenomic replicon assay, where the compound effectively suppressed the translation of a reporter gene under the control of the viral translation machinery.[1] Unlike its parent compound, this compound is devoid of any significant kinase activity, having been screened against a panel of 468 kinases.[1] This specificity for inhibiting viral translation while sparing host kinase activity is a significant advancement.

Mechanism of Action of this compound

Experimental Protocols

Cell Lines and Viruses

-

Cell Lines: Human hepatoma (Huh7) cells were utilized for Dengue virus infection and antiviral assays.

-

Viruses: Dengue virus serotype 2 (DENV2), strain New Guinea C, was used for infection studies.

Antiviral Activity Assay (Viral Yield Reduction Assay)

This protocol details the method used to determine the half-maximal inhibitory concentration (IC90) of this compound against DENV2.

References

YKL-04-085: A Potent Host-Targeted Inhibitor of Viral Translation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

YKL-04-085 is a novel small molecule that has emerged as a potent, broad-spectrum inhibitor of a diverse range of RNA viruses. Evolved from the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47, this compound has been chemically optimized to eliminate kinase activity while retaining and enhancing its antiviral properties. This strategic modification has revealed a mechanism of action centered on the inhibition of viral translation, a critical process for viral replication. By targeting a fundamental component of the host cell's translation machinery, this compound presents a promising host-directed antiviral strategy with a high barrier to the development of viral resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral and cytotoxicity data, detailed experimental protocols, and relevant biological pathways.

Introduction

The increasing threat of emerging and re-emerging RNA viruses necessitates the development of novel antiviral therapeutics. Host-directed antivirals, which target cellular factors essential for viral replication, offer a promising strategy to combat a broad range of viruses and reduce the likelihood of resistance development. This compound is a compelling example of such an agent. Developed through a medicinal chemistry campaign that began with the kinase inhibitor QL47, this compound was specifically designed to be devoid of kinase inhibitory activity.[1][2] This unmasked its potent ability to inhibit the translation of viral RNA.[1][2]

Initial studies have demonstrated significant activity against Dengue virus (DENV), with an IC90 of 0.555 µM, and a therapeutic window greater than 35-fold between viral inhibition and cytotoxicity.[1] While the precise molecular target of this compound is still under investigation, research on its parent compound, QL47, strongly suggests that it inhibits an early stage of translation elongation.[3] This guide synthesizes the current knowledge on this compound to support further research and development of this promising antiviral candidate.

Mechanism of Action

This compound functions as a potent inhibitor of viral translation by targeting a host cell factor.[1][2] Unlike its predecessor QL47, which was a covalent BTK inhibitor, this compound has been shown to be devoid of activity against a panel of 468 kinases.[1] This crucial distinction indicates that its antiviral properties are not mediated by kinase inhibition.

Studies on the closely related compound QL47 have provided significant insights into the likely mechanism of action of this compound. Research indicates that QL47 inhibits an early step in the translation elongation process.[3] This is a critical phase of protein synthesis where the ribosome moves along the mRNA molecule, adding amino acids to the growing polypeptide chain. By disrupting this process, this compound effectively halts the production of viral proteins necessary for replication. The precise molecular target within the translation machinery is the subject of ongoing investigation.[1]

The following diagram illustrates the eukaryotic translation elongation pathway, highlighting the general stage at which this compound is proposed to act.

Quantitative Data

The following tables summarize the available quantitative data for this compound, including its antiviral activity, cytotoxicity, and pharmacokinetic parameters.

Table 1: Antiviral Activity and Cytotoxicity of this compound

| Virus | Assay Type | Cell Line | Potency Metric | Value (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI) | Reference |

| Dengue Virus 2 (DENV2) | Viral Yield Reduction | Huh-7 | IC90 | 0.555 | >20 | >35 | [1] |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Intravenous (i.v.) | 5 | 1051 | 0.08 | 299 | 0.3 | [1] |

| Intraperitoneal (i.p.) | 10 | 185 | 0.5 | 450 | 1.1 | [1] |

| Oral (p.o.) | 20 | 25 | 1 | 99 | 1.8 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Dengue Virus Reporter Replicon Assay

This assay is used to specifically measure the effect of a compound on viral translation and RNA replication, independent of viral entry and assembly.

Objective: To quantify the inhibition of DENV2 translation by this compound.

Materials:

-

Huh-7 human hepatoma cells

-

DENV2(GVD) reporter replicon RNA (encoding Gaussia luciferase)

-

Lipofectamine 2000 (or other suitable transfection reagent)

-

Opti-MEM reduced-serum medium

-

Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin)

-

This compound (dissolved in DMSO)

-

Gaussia luciferase assay reagent

-

Luminometer

Protocol:

-

Seed Huh-7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

On the day of transfection, prepare the transfection complexes. For each well, dilute the DENV2(GVD) replicon RNA and Lipofectamine 2000 in separate tubes containing Opti-MEM.

-

Combine the diluted RNA and Lipofectamine 2000, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

-

Remove the growth medium from the Huh-7 cells and add the transfection complexes to the cells.

-

Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

-

Following incubation, remove the transfection medium and replace it with complete DMEM containing serial dilutions of this compound or DMSO as a vehicle control.

-

Incubate the plates for 48 hours at 37°C.

-

After the incubation period, collect the cell culture supernatant.

-

Measure the Gaussia luciferase activity in the supernatant according to the manufacturer's instructions using a luminometer.

-

Calculate the percent inhibition of translation relative to the DMSO control.

Viral Yield Reduction Assay

This assay measures the effect of a compound on the entire viral replication cycle, resulting in the production of infectious virus particles.

Objective: To determine the IC90 of this compound against DENV2.

Materials:

-

Huh-7 cells

-

Dengue virus serotype 2 (DENV2)

-

Complete DMEM medium

-

This compound (dissolved in DMSO)

-

Vero cells (for plaque assay)

-

Agarose overlay medium

-

Crystal violet staining solution

Protocol:

-

Seed Huh-7 cells in a 24-well plate and grow to 90-95% confluency.

-

Infect the cells with DENV2 at a multiplicity of infection (MOI) of 0.1 for 2 hours at 37°C.

-

After the adsorption period, remove the virus inoculum and wash the cells twice with PBS.

-

Add complete DMEM containing serial dilutions of this compound or DMSO as a vehicle control.

-

Incubate the plates for 48 hours at 37°C.

-

Harvest the culture supernatant, which contains the progeny virus.

-

Perform a plaque assay on Vero cells to determine the viral titer in the supernatant. a. Seed Vero cells in 6-well plates and grow to confluency. b. Prepare 10-fold serial dilutions of the harvested supernatant. c. Infect the Vero cell monolayers with the dilutions for 2 hours. d. Remove the inoculum and overlay the cells with agarose medium. e. Incubate for 5-7 days until plaques are visible. f. Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Calculate the viral titer for each compound concentration and determine the IC90 value.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that is toxic to host cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

-

Huh-7 cells

-

Complete DMEM medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed Huh-7 cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh complete DMEM containing serial dilutions of this compound or DMSO as a vehicle control.

-

Incubate the plate for 48 hours at 37°C.

-

After incubation, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the CC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the screening and characterization of this compound.

Conclusion

This compound represents a significant advancement in the pursuit of host-directed antiviral therapies. Its potent inhibition of viral translation, coupled with a lack of kinase activity and a favorable safety profile, makes it a highly attractive candidate for further development. The elucidation of its precise molecular target will be a critical next step in fully understanding its mechanism of action and in designing next-generation inhibitors with even greater potency and broader spectrums of activity. The data and protocols presented in this guide are intended to facilitate ongoing research into this compound and to accelerate its potential translation into a clinical antiviral therapeutic.

References

- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]

YKL-04-085 vs. QL47: A Comparative Analysis of Kinase Activity and Antiviral Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the kinase activity and underlying antiviral mechanisms of two related small molecules, YKL-04-085 and QL47. While structurally similar, these compounds exhibit fundamentally different profiles in their interaction with the human kinome, leading to distinct therapeutic implications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical biological pathways and experimental workflows.

Core Findings: Divergent Kinase Inhibition Profiles

Initial research identified QL47 as a potent, covalent inhibitor of Bruton's tyrosine kinase (BTK) and other Tec-family kinases.[1][2] This activity is attributed to the molecule's ability to form a covalent bond with a cysteine residue (Cys481 in BTK) within the ATP-binding site, leading to irreversible inhibition.[3] Subsequent structure-activity relationship (SAR) studies, however, led to the development of this compound. This derivative, despite retaining the reactive acrylamide moiety, was engineered to eliminate kinase activity by removing a critical nitrogen atom required for hydrogen bonding to the kinase hinge region.[1] Extensive screening has confirmed that this compound is devoid of significant kinase inhibitory activity.[1][2]

The primary distinction lies in their interaction with protein kinases: QL47 is a potent kinase inhibitor, while this compound is not.[1] Despite this difference, both compounds exhibit broad-spectrum antiviral activity.[1][2] This suggests that the antiviral mechanism of action for this class of compounds is independent of BTK or other kinase inhibition.[1] Instead, their efficacy is linked to the inhibition of eukaryotic translation.[4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data for the kinase inhibition profiles of QL47 and this compound, as well as their antiviral activity against Dengue virus (DENV).

Table 1: Kinase Inhibition Profile of QL47

| Target Kinase | Assay Type | Parameter | Value | Reference |

| BTK | Biochemical Assay | IC50 | 7 nM | [3][6] |

| BTK (autophosphorylation on Tyr223) | Cellular Assay | EC50 | 475 nM | [3][6] |

| PLCγ2 (phosphorylation on Tyr759) | Cellular Assay | EC50 | 318 nM | [3][6] |

Table 2: Kinase Inhibition Profile of this compound

| Target Kinase | Assay Type | Parameter | Value | Reference |

| Kinase Panel (468 kinases) | Competition Binding Assay | % Inhibition @ 10 µM | No significant inhibition | [1] |

| PIMs, DDRs, BTK, BMX | Biochemical/Binding Assays | IC50 | No significant inhibition | [1] |

Table 3: Antiviral Activity against Dengue Virus Serotype 2 (DENV2)

| Compound | Parameter | Value | Reference |

| QL47 | IC90 | 0.343 µM | [1] |

| This compound | IC90 | 0.555 µM | [1] |

Signaling Pathways and Proposed Mechanism of Action

Both QL47 and this compound exert their antiviral effects by inhibiting eukaryotic translation, likely at an early step in the elongation phase.[4][5][7] This is a host-targeted mechanism, which explains their broad-spectrum activity against various RNA viruses.[1][4] The diagram below illustrates the general process of eukaryotic translation and the proposed point of inhibition.

Caption: Proposed mechanism of antiviral action via inhibition of eukaryotic translation elongation.

In contrast, QL47 also inhibits the BTK signaling pathway, which is crucial for B-cell development and activation. This pathway is not considered relevant to the compound's antiviral activity.

Caption: QL47 inhibits the BTK signaling pathway, an activity not shared by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies used to characterize this compound and QL47.

Kinase Inhibition Assays

The kinase activity of the compounds was assessed using multiple standard biochemical and binding assays.

1. KINOMEscan™ Competition Binding Assay (for this compound)

This method measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.

-

Principle: A competition-based binding assay where the amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound for the kinase.

-

Protocol Outline:

-

A panel of 468 kinases, each tagged with a unique DNA identifier, is used.

-

Kinases are mixed with the immobilized ligand and the test compound (this compound at 10 µM).

-

The mixture is incubated to allow for binding equilibrium to be reached.

-

Unbound components are washed away.

-

The amount of each bound kinase is quantified using qPCR with primers specific to the DNA tags.

-

Results are expressed as a percentage of the DMSO control.

-

References

- 1. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "A Broad-Spectrum Antiviral Molecule, QL47, Selectively Inhibits Eukary" by Mélissanne de Wispelaere, Margot Carocci et al. [digitalcommons.library.tmc.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

YKL-04-085: A Host-Targeted Antiviral Agent with a Novel Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

YKL-04-085 is a promising broad-spectrum antiviral compound that represents a significant departure from traditional direct-acting antiviral agents. Derived from the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47, this compound has been chemically optimized to eliminate kinase activity while retaining potent antiviral efficacy. Its mechanism of action is centered on the inhibition of viral translation, a critical step in the replication cycle of numerous RNA viruses. This host-targeted approach offers the potential for a higher barrier to the development of viral resistance. This document provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, intended to serve as a technical resource for the scientific community.

Introduction

The emergence of drug-resistant viral strains and the limited availability of broad-spectrum antiviral therapies underscore the urgent need for novel therapeutic strategies. Host-targeted antivirals (HTAs) represent a promising paradigm in antiviral drug discovery, as they aim to disrupt the host cellular processes that are essential for viral replication rather than targeting viral components directly. This approach can offer a broader spectrum of activity and a higher genetic barrier to resistance. This compound is a novel small molecule that exemplifies the potential of this strategy. It was developed through a medicinal chemistry campaign originating from QL47, a known covalent BTK inhibitor with antiviral properties.[1][2] Strikingly, this compound was designed to be devoid of any kinase inhibitory activity, yet it maintains potent antiviral effects against a range of RNA viruses, including Dengue virus (DENV).[1][2] This technical guide details the current understanding of this compound, with a focus on its host-targeted antiviral discovery.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its parent compound, QL47, for comparative purposes.

| Compound | Anti-DENV2 IC90 (µM) | Cytotoxicity (CC50 in Huh7 cells, µM) | Selectivity Index (CC50/IC90) | Reference |

| This compound | 0.555 | >20 | >36 | [2] |

| QL47 | 0.343 | >10 | >29 | [2] |

| Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against Dengue Virus Serotype 2 (DENV2). |

| Compound | Administration Route | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| This compound | IV (1 mg/kg) | - | 18 | - | [2] |

| This compound | IP (10 mg/kg) | 280 | 413 | 23 | [2] |

| Table 2: Pharmacokinetic Properties of this compound in Mice. |

Mechanism of Action: Inhibition of Viral Translation

The primary mechanism through which this compound exerts its antiviral effect is the inhibition of viral protein synthesis.[1][2] Unlike its predecessor QL47, which is a potent kinase inhibitor, this compound lacks the critical quinoline nitrogen required for hydrogen bonding to the kinase hinge region.[2] This structural modification renders it inactive against a broad panel of 468 kinases.[2]

The antiviral activity of this compound is directly correlated with its ability to inhibit the translation of viral RNA. This has been demonstrated using DENV2 reporter replicon systems, where this compound effectively suppresses the expression of a reporter gene under the control of the viral translation machinery.[2] The precise molecular target of this compound within the host cell's translation apparatus is currently under investigation.[2] However, its broad-spectrum activity suggests that it likely targets a fundamental and conserved component of the eukaryotic translation machinery.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been fully disclosed in the primary literature. The following are generalized descriptions of the key assays employed, based on standard methodologies in the field.

DENV2 Reporter Replicon Assay

This assay is used to assess the inhibitory effect of compounds on viral translation and replication in a cell-based system that does not produce infectious virus particles.

-

Cell Seeding: Huh7 or other susceptible human cell lines are seeded in 96-well plates.

-

Replicon Transfection: Cells are transfected with an in vitro-transcribed DENV2 replicon RNA encoding a reporter gene (e.g., luciferase) in place of the viral structural genes.

-

Compound Treatment: Following transfection, cells are treated with serial dilutions of this compound or control compounds.

-

Incubation: Plates are incubated for a defined period (e.g., 24-72 hours) to allow for replicon translation and replication.

-

Reporter Gene Assay: The activity of the reporter gene (e.g., luminescence for luciferase) is measured using a plate reader.

-

Data Analysis: The reduction in reporter signal in the presence of the compound compared to a vehicle control is used to determine the IC50 or IC90 value.

References

Unveiling the Pharmacokinetic Profile of YKL-04-085: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-04-085 is a novel small molecule that has demonstrated potent broad-spectrum antiviral activity, specifically against RNA viruses such as the dengue virus.[1][2] Derived from the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47, this compound was developed to be devoid of kinase activity while retaining its antiviral properties and exhibiting an improved pharmacokinetic profile.[1][2] This technical guide provides a comprehensive overview of the known pharmacokinetic properties of this compound, details standard experimental protocols for its evaluation, and illustrates the general workflow for pharmacokinetic characterization.

In Vivo Pharmacokinetic Properties of this compound

The initial in vivo pharmacokinetic assessment of this compound was conducted in a mouse model. The key findings from these studies indicate that the compound is suitable for further in vivo efficacy studies, particularly when administered intraperitoneally.[1][2]

Summary of Findings:

-

Intravenous (IV) Administration: Following intravenous administration, this compound displayed high clearance.[1][2] This suggests that the compound is rapidly removed from systemic circulation.

-

Bioavailability: The compound exhibited low bioavailability, a likely consequence of its high clearance.[1][2]

-

Intraperitoneal (IP) Administration: Despite the high IV clearance and low bioavailability, intraperitoneal administration of this compound resulted in acceptable plasma drug exposure, making this a viable route for preclinical efficacy studies.[1][2]

Quantitative Pharmacokinetic Data

The specific quantitative parameters from the mouse pharmacokinetic studies are summarized in the table below. These values are essential for designing subsequent efficacy and toxicology studies.

| Pharmacokinetic Parameter | Route of Administration | Value |

| Clearance (CL) | Intravenous (IV) | High |

| Bioavailability (F%) | Oral/Intravenous | Low |

| Plasma Exposure | Intraperitoneal (IP) | Acceptable |

| Cmax | IP | Data not available |

| Tmax | IP | Data not available |

| AUC | IP | Data not available |

Note: Specific numerical values for Cmax, Tmax, and AUC following intraperitoneal administration are not publicly available in the referenced literature but are noted as providing "acceptable plasma drug exposure."[1][2]

Experimental Protocols for Pharmacokinetic Characterization

The following sections detail representative, standardized experimental protocols for the in vivo and in vitro assessment of a compound's pharmacokinetic properties. While the specific protocols used for this compound have not been published in detail, these methodologies represent the industry standard for obtaining the data summarized above.

In Vivo Pharmacokinetic Study in Mice (Representative Protocol)

This protocol describes a typical approach for evaluating the pharmacokinetic profile of a test compound after intravenous and intraperitoneal administration in mice.

1. Animal Model:

-

Species: CD-1 or BALB/c mice

-

Sex: Male or female, as appropriate for the study

-

Weight: 20-25 g

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Dosing and Administration:

-

Test Compound Formulation: The test compound is formulated in a suitable vehicle (e.g., a solution of 10% DMSO, 40% PEG300, and 50% saline).

-

Intravenous (IV) Administration:

-

The compound is administered as a single bolus injection into the tail vein.

-

The typical dose volume is 5 mL/kg.

-

-

Intraperitoneal (IP) Administration:

-

The compound is administered as a single injection into the peritoneal cavity.

-

The typical dose volume is 10 mL/kg.

-

3. Blood Sampling:

-

Time Points: Serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Collection Method: Blood is collected via retro-orbital bleeding or from the saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

4. Bioanalysis:

-

Method: The concentration of the test compound in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation with acetonitrile containing an internal standard.

-

Data Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin® to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, and F%).

In Vitro ADME Assays (Representative Protocols)

In vitro assays are crucial for the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

1. Materials:

-

Pooled liver microsomes from the species of interest (e.g., mouse, human).

-

NADPH regenerating system.

-

Test compound and positive control compounds (e.g., testosterone, verapamil).

-

Phosphate buffer (pH 7.4).

2. Procedure:

-

The test compound (typically at a final concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL protein) in phosphate buffer at 37°C.

-

The reaction is initiated by the addition of the NADPH regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

3. Data Analysis:

-

The percentage of the compound remaining at each time point is plotted against time.

-

The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the slope of the natural log of the percent remaining versus time plot.

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and efficacy.

1. Materials:

-

Rapid Equilibrium Dialysis (RED) device with inserts.

-

Plasma from the species of interest.

-

Phosphate-buffered saline (PBS, pH 7.4).

-

Test compound.

2. Procedure:

-

The test compound is added to plasma at a final concentration of interest.

-

The plasma containing the test compound is added to one chamber of the RED insert, and PBS is added to the other chamber. The two chambers are separated by a semi-permeable membrane.

-

The device is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

-

After incubation, aliquots are removed from both the plasma and buffer chambers.

-

The concentration of the compound in both aliquots is determined by LC-MS/MS after appropriate sample preparation (e.g., matrix matching and protein precipitation).

3. Data Analysis:

-

The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Mechanism of Action: Inhibition of Viral Translation

This compound exerts its antiviral effect by inhibiting viral translation.[1][2] This mechanism is distinct from its parent compound, QL47, which also has kinase inhibitory activity. This compound was specifically designed to remove this kinase activity while preserving the potent antiviral action.[1][2] The precise molecular target within the host or viral translation machinery is still under investigation. However, studies on the related compound QL47 suggest that it likely targets an early step in translation elongation, a mechanism that may be conserved in this compound.

Pharmacokinetic Characterization Workflow

The following diagram illustrates a typical workflow for the pharmacokinetic characterization of a novel antiviral compound like this compound, from initial in vitro screening to in vivo evaluation.

Conclusion

This compound is a promising antiviral agent with a pharmacokinetic profile in mice that supports its further development, particularly via intraperitoneal administration. While detailed experimental protocols and comprehensive in vitro ADME data are not yet publicly available, this guide provides an overview of the known properties and outlines the standard methodologies used in the industry for such evaluations. The continued investigation into its mechanism of action and a more detailed characterization of its ADME properties will be crucial for its progression as a potential therapeutic agent.

References

YKL-04-085: A Technical Guide for Dengue Virus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-04-085 is a novel small molecule inhibitor with demonstrated potent antiviral activity against the Dengue virus (DENV). Developed through a medicinal chemistry campaign derived from the covalent BTK inhibitor QL47, this compound was specifically engineered to eliminate kinase activity while preserving its anti-DENV efficacy.[1][2][3] This strategic modification resulted in a compound that inhibits DENV infection at concentrations significantly lower than those causing host cell toxicity.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its antiviral activity, detailed experimental protocols, and visualizations of its role in the viral life cycle.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting viral translation.[1][2] Unlike its parent compound, QL47, this compound is devoid of any significant kinase activity, as confirmed by screening against a panel of 468 kinases.[1] The removal of the critical quinoline nitrogen, necessary for hydrogen bonding to the kinase hinge, ensures that its antiviral properties are not mediated by kinase inhibition.[1] The precise molecular target of this compound is currently still under investigation, but it is proposed to be a host cell factor involved in the translation of viral RNA.[1] By targeting a host factor, this compound may present a higher barrier to the development of viral resistance.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro efficacy and cytotoxicity of this compound in the context of Dengue virus research.

| Compound | Parameter | Value | Cell Line | Virus Strain | Reference |

| This compound | IC90 (90% inhibitory concentration) | 0.555 µM | Huh7 | DENV-2 | [1] |

| This compound | CC50 (50% cytotoxic concentration) | >20 µM | Huh7 | N/A | [3] |

| This compound | Therapeutic Window (CC50/IC90) | >35-fold | Huh7 | DENV-2 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the available information and standard virological assays.

Anti-DENV2 IC90 Determination Assay

This protocol outlines the procedure to determine the 90% inhibitory concentration (IC90) of this compound against Dengue virus serotype 2 (DENV-2).

a. Materials:

-

Huh7 (human hepatoma) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Dengue virus serotype 2 (DENV-2) stock of known titer

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Reagents for viral yield quantification (e.g., focus-forming assay or plaque assay)

b. Procedure:

-

Seed Huh7 cells in 96-well plates at a density that allows for confluent monolayer formation within 24 hours.

-

On the following day, prepare serial dilutions of this compound in culture medium.

-

Infect the Huh7 cell monolayers with DENV-2 at a predetermined multiplicity of infection (MOI).

-

Immediately after infection, remove the viral inoculum and add the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the amount of infectious virus in the supernatants using a focus-forming assay (FFA) or a plaque assay.

-

Determine the IC90 value by non-linear regression analysis of the dose-response curve, defining the IC90 as the concentration of this compound that causes a 1-log10 reduction in the number of infectious progeny virions produced.[1]

Cytotoxicity Assay

This protocol is for assessing the cytotoxic effect of this compound on the host cells.

a. Materials:

-

Huh7 cells

-

DMEM supplemented with FBS and antibiotics

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

b. Procedure:

-

Seed Huh7 cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for 24 hours (or a duration matching the antiviral assay).

-

Measure cell viability according to the manufacturer's instructions for the chosen cell viability reagent.

-

Calculate the 50% cytotoxic concentration (CC50) by non-linear regression analysis of the dose-response curve.

DENV2(GVD) Reporter Replicon Assay

This assay is used to specifically measure the effect of this compound on viral translation, independent of viral entry and assembly. The DENV2(GVD) replicon is a non-replicative viral RNA that expresses a reporter gene (e.g., luciferase).

a. Materials:

-

Huh7 cells

-

In vitro transcribed DENV2(GVD) reporter replicon RNA

-

Electroporation or lipid-based transfection reagents

-

This compound stock solution in DMSO

-

Luciferase assay reagent

b. Procedure:

-

Transfect Huh7 cells with the DENV2(GVD) reporter replicon RNA using an appropriate method (e.g., electroporation).

-

Immediately following transfection, treat the cells with various concentrations of this compound.

-

Incubate the cells for a defined period (e.g., 6-24 hours) to allow for translation of the reporter gene.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Inhibition of luciferase activity in a dose-dependent manner indicates inhibition of viral translation.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to visualize the mechanism of action and experimental procedures related to this compound.

Caption: Inhibition of Dengue Virus Replication by this compound.

Caption: Experimental Workflow for IC90 Determination.

Conclusion

This compound represents a promising lead compound for the development of host-targeted antiviral therapies against Dengue virus. Its potent inhibition of viral translation, coupled with a lack of kinase activity and a favorable cytotoxicity profile, makes it a valuable tool for DENV research. Further studies to identify its precise molecular target and to evaluate its in vivo efficacy are warranted.[1] This guide provides researchers with the foundational knowledge and experimental framework to incorporate this compound into their Dengue virus research programs.

References

Cellular Targets of YKL-04-085: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-04-085 is a novel small molecule demonstrating potent broad-spectrum antiviral activity against a range of RNA viruses, including Dengue virus (DENV). Developed from the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47, this compound has been chemically optimized to be devoid of kinase activity, indicating a distinct mechanism of action. This technical guide synthesizes the current understanding of this compound, focusing on its cellular effects, known antiviral efficacy, and the experimental methodologies employed in its characterization. While the precise molecular target remains under active investigation, available evidence strongly points to the inhibition of viral translation through a host-targeted mechanism.

Introduction

The emergence and re-emergence of RNA viruses pose a significant threat to global health, necessitating the development of novel antiviral therapeutics. Host-targeted antivirals represent a promising strategy, as they are less susceptible to the development of viral resistance compared to direct-acting antivirals. This compound has emerged from a medicinal chemistry campaign as a promising lead compound that inhibits viral infection at concentrations that are not cytotoxic[1][2]. This guide provides a comprehensive overview of the known cellular effects and antiviral properties of this compound.

Antiviral Activity and Cellular Effects

This compound exhibits potent antiviral activity against Dengue virus and other RNA viruses. Its primary mechanism of action is the inhibition of viral translation[3][4][5]. A critical characteristic of this compound is its lack of kinase inhibitory activity. In a broad-panel kinase screen of 468 kinases, this compound did not show significant inhibition, confirming that its antiviral effect is not mediated by targeting host kinases[1][3]. This specificity distinguishes it from its parent compound, QL47.

Quantitative Antiviral Data

The antiviral efficacy of this compound has been quantified against Dengue virus serotype 2 (DENV2). The available data is summarized in the table below.

| Compound | Virus | Assay | Metric | Value (μM) | Reference |

| This compound | DENV2 | Viral Yield Reduction | IC90 | 0.555 | [3] |

Unidentified Cellular Target

Despite the clear evidence for its role as a viral translation inhibitor, the direct molecular target of this compound has not yet been publicly identified. Research is ongoing to deconvolve the specific host factor(s) that this compound interacts with to exert its antiviral effect[3]. The identification of this target will be a critical step in understanding its precise mechanism of action and for the future development of this class of inhibitors.

Experimental Methodologies

The characterization of this compound's antiviral activity involves several key experimental techniques. Detailed protocols for these assays are provided below.

Viral Yield Reduction Assay

This assay is used to determine the concentration of a compound required to inhibit the production of infectious virus particles.

Protocol:

-

Cell Seeding: Seed host cells (e.g., Huh7 or HEK293) in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Viral Infection: Infect the cells with the virus of interest (e.g., DENV2) at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a period sufficient to allow for viral replication and release (e.g., 24-48 hours).

-

Harvest Supernatant: Collect the cell culture supernatant, which contains the progeny virus particles.

-

Quantify Viral Titer: Determine the viral titer in the supernatant using a plaque assay or a focus-forming assay on a fresh monolayer of susceptible cells.

-

Data Analysis: Calculate the percent inhibition of viral yield at each compound concentration relative to the vehicle control. Determine the IC50 or IC90 value by non-linear regression analysis.

Replicon-Based Translation Assay

This assay specifically measures the effect of a compound on viral translation in the absence of other steps of the viral life cycle.

Protocol:

-

Cell Seeding: Seed host cells in multi-well plates.

-

Transfection: Transfect the cells with an in vitro-transcribed viral replicon RNA that expresses a reporter gene (e.g., luciferase). The replicon contains the viral non-structural proteins necessary for RNA replication and translation but lacks the structural proteins, making it non-infectious.

-

Compound Treatment: Immediately after transfection, add serial dilutions of this compound to the cells.

-

Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for translation of the replicon RNA.

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter protein (e.g., luciferase activity using a luminometer).

-

Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) to control for cytotoxicity. Calculate the percent inhibition of translation at each compound concentration and determine the IC50 value.

In Vitro Translation Assay

This cell-free assay directly assesses the impact of a compound on the translation machinery.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing rabbit reticulocyte lysate, an amino acid mixture (lacking methionine if radiolabeling with ³⁵S-methionine), and an in vitro-transcribed reporter mRNA (e.g., luciferase).

-

Compound Addition: Add this compound at various concentrations to the reaction mixture.

-

Initiation of Translation: Initiate the translation reaction by adding the reporter mRNA.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).

-

Detection of Translation Product:

-

Radiolabeling: If using ³⁵S-methionine, stop the reaction and analyze the protein products by SDS-PAGE and autoradiography.

-

Luciferase Assay: If using luciferase mRNA, measure the luminescence of the reaction mixture.

-

-

Data Analysis: Quantify the amount of translated protein and determine the inhibitory effect of this compound.

Visualizations

Proposed Mechanism of Action

Caption: Proposed mechanism of this compound targeting the host translation machinery to inhibit viral translation.

Experimental Workflow for Antiviral Activity Assessment

Caption: Workflow for determining the antiviral efficacy of this compound using a viral yield reduction assay.

Workflow for Target Deconvolution

Caption: General workflow for the identification of the cellular target of this compound.

Conclusion and Future Directions

This compound is a promising host-targeted antiviral agent that functions by inhibiting viral translation without affecting host kinase activity. Its potent activity against Dengue virus highlights its potential as a broad-spectrum therapeutic. The foremost priority in the continued development of this compound is the identification and validation of its direct cellular target. Elucidating the specific host factor(s) it modulates will provide a deeper understanding of its mechanism of action, facilitate the design of more potent and selective analogs, and aid in the prediction of potential on-target toxicities. Further studies are also warranted to evaluate the in vivo efficacy and pharmacokinetic properties of this compound in relevant animal models of viral disease.

References

YKL-04-085: A Technical Guide to its Covalent Modification of Host Targets and Broad-Spectrum Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-04-085 is a potent, broad-spectrum antiviral agent that operates through the covalent modification of a host cellular target. Derived from the covalent Bruton's tyrosine kinase (BTK) inhibitor QL-XII-47, this compound has been specifically engineered to be devoid of kinase activity, thereby minimizing potential off-target effects associated with kinase inhibition.[1][2][3][4] Its mechanism of action involves the inhibition of viral translation, a critical step in the lifecycle of numerous RNA viruses.[1][3][5][6] While the precise molecular target(s) of this compound remain a subject of ongoing investigation, this guide provides a comprehensive overview of its known characteristics, antiviral activity, and the experimental methodologies employed in its development and evaluation.[1][3]

Introduction: A Host-Targeted Antiviral Strategy

The emergence of drug-resistant viral strains and novel viral pathogens necessitates the development of new antiviral strategies. Targeting host cellular factors required for viral replication presents a promising approach with the potential for broad-spectrum activity and a higher barrier to resistance. This compound exemplifies this strategy. By covalently modifying a host protein, it disrupts a cellular process that is essential for the replication of a wide range of viruses.[3][5]

Mechanism of Action: Covalent Inhibition of Viral Translation

This compound is an irreversible covalent inhibitor, containing a reactive acrylamide "warhead" that forms a covalent bond with nucleophilic residues, typically cysteine, on its protein target.[5] This covalent modification leads to the potent inhibition of viral protein translation.[1][3][6] Unlike its parent compound, QL-XII-47, this compound lacks the critical quinoline nitrogen required for hydrogen bonding to the kinase hinge, rendering it inactive against a large panel of kinases.[1] This specificity underscores its development as a selective host-targeting antiviral.

The proposed mechanism of action is a two-step process:

-

Non-covalent Binding: this compound first binds non-covalently to a specific binding pocket on the host target protein.

-

Covalent Modification: The acrylamide moiety then reacts with a nearby nucleophilic amino acid residue, forming an irreversible covalent bond and inactivating the protein.

This inactivation of the host target protein subsequently leads to a blockage of the viral translation machinery.

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, QL-XII-47.

| Compound | Parameter | Value | Cell Line | Virus | Reference |

| This compound | IC90 (Antiviral) | 0.555 µM | Huh7 | DENV2 | [1] |

| This compound | Cytotoxicity vs. Antiviral Activity | >35-fold window | Huh7 | DENV2 | [1] |

| QL-XII-47 | IC90 (Antiviral) | Not Reported | Huh7 | DENV2 | |

| QL-XII-47 | CC50 (Cytotoxicity) | >20 µM | Huh7 | - |

Table 1: Antiviral Activity and Cytotoxicity of this compound and QL-XII-47.

| Compound | Assay | Result | Reference |

| This compound | Kinase Panel Screen (468 kinases) | No significant inhibition | [1] |

| This compound | BTK/BMX IC50 | No significant inhibition | [1] |

| QL-XII-47 | BTK IC50 | Potent covalent inhibitor | [3] |

Table 2: Kinase Inhibitory Activity.

Experimental Protocols

While the specific host target of this compound is not yet identified, this section outlines the general experimental protocols that would be employed for target identification and validation, based on standard chemoproteomic approaches.

Chemoproteomic Target Identification

A common strategy to identify the targets of covalent inhibitors is activity-based protein profiling (ABPP).

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a reporter tag, such as an alkyne or biotin, without disrupting its binding affinity.

-

Cellular Labeling: Treat live cells or cell lysates with the tagged this compound probe to allow for covalent modification of its target(s).

-

Click Chemistry/Affinity Purification: For alkyne-tagged probes, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin tag. For biotinylated probes, proceed directly to affinity purification.

-

Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged protein targets.

-

Proteolytic Digestion: Digest the enriched proteins into peptides.

-

Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control.

Figure 2: General workflow for chemoproteomic identification of this compound host targets.

Validation of Target Engagement

Once potential targets are identified, further experiments are necessary to validate the interaction and its relevance to the antiviral activity.

-

Western Blotting: Confirm the binding of the tagged probe to the candidate protein.

-

Site-of-Modification Mapping: Use mass spectrometry to identify the specific amino acid residue on the target protein that is covalently modified by this compound.

-

In Vitro Binding Assays: Use purified recombinant target protein and this compound to confirm direct binding, for example, using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

-

Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein in cells. If the antiviral activity of this compound is diminished in these cells, it provides strong evidence that the protein is the relevant target.

-

Mutation Analysis: Mutate the identified cysteine residue on the target protein to a non-nucleophilic amino acid (e.g., alanine). If this compound no longer binds to the mutant protein and loses its antiviral effect in cells expressing the mutant, this confirms the site of covalent modification.

Signaling Pathways and Future Directions

The observation that this compound inhibits viral translation suggests that its host target is likely a component of the cellular machinery responsible for protein synthesis or its regulation. Potential pathways that could be affected include:

-

Ribosome Biogenesis and Function: The target could be a ribosomal protein or a factor involved in ribosome assembly.

-

Translation Initiation/Elongation Factors: The target could be a key protein involved in the initiation or elongation steps of translation.

-

mRNA Processing and Stability: The target could be a protein that regulates the stability or processing of viral mRNA.

-

Stress Granule Formation: Some viruses are sensitive to the cellular stress response, which can involve the sequestration of translation machinery into stress granules. This compound could modulate this process.

The definitive identification of the host target(s) of this compound will be a critical step in fully elucidating its mechanism of action and will pave the way for the development of second-generation inhibitors with improved potency and selectivity. This knowledge will also provide valuable insights into the host-virus interactions that are essential for viral replication and may reveal novel targets for antiviral drug discovery.

Figure 3: Hypothetical signaling pathways affected by this compound.

Conclusion

This compound represents a promising host-targeted antiviral candidate with a novel mechanism of action. Its covalent modification of a yet-to-be-identified host factor leads to the inhibition of viral translation and broad-spectrum antiviral activity. The deliberate design to eliminate kinase activity enhances its potential as a selective therapeutic agent. Future research focused on the identification and validation of its molecular target(s) is crucial to fully understand its therapeutic potential and to guide the development of next-generation antiviral drugs that exploit this host-centric approach.

References

- 1. genesandcancer.com [genesandcancer.com]

- 2. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of host-targeted covalent inhibitors of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for YKL-04-085 in In Vitro Translation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-04-085 is a potent, small-molecule inhibitor of eukaryotic translation. It is an analog of the broad-spectrum antiviral compound QL47. Unlike its parent compound, which was derived from a covalent Bruton's tyrosine kinase (BTK) inhibitor, this compound has been shown to be devoid of kinase activity against a large panel of kinases. Its mechanism of action is attributed to the inhibition of viral and host protein synthesis.[1][2] This makes this compound a valuable tool for studying the mechanisms of eukaryotic translation and a potential candidate for further development as a therapeutic agent.

These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on in vitro translation using a commercially available rabbit reticulocyte lysate system and a luciferase reporter mRNA.

Principle

The in vitro translation assay relies on a cell-free system, typically derived from rabbit reticulocytes, which contains all the necessary macromolecular components for protein synthesis (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors). A reporter mRNA, in this case, encoding firefly luciferase, is added to the lysate. In the presence of an active translation machinery, the mRNA is translated into functional luciferase. The enzymatic activity of the synthesized luciferase is then measured by adding its substrate, luciferin, which produces a luminescent signal. The intensity of the luminescence is directly proportional to the amount of active luciferase synthesized and thus reflects the efficiency of translation. By introducing this compound to this system, its effect on translation can be quantified by measuring the reduction in the luminescent signal.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the eukaryotic translation elongation pathway, the likely target of this compound, and the experimental workflow for the in vitro translation assay.

Caption: Eukaryotic translation elongation pathway and the putative inhibition site of this compound.

Caption: Experimental workflow for the this compound in vitro translation assay.

Quantitative Data

| Compound | Assay | Endpoint | Value (µM) |

| This compound | Anti-DENV2 Replicon | IC90 | 0.555 |

| This compound | Cytotoxicity | CC50 | >20 |

Experimental Protocol

This protocol is adapted from standard procedures for commercially available rabbit reticulocyte lysate in vitro translation systems.

Materials:

-

Nuclease-treated Rabbit Reticulocyte Lysate (e.g., Promega L4960 or equivalent)

-

Amino Acid Mixture Minus Methionine (1mM)

-

Amino Acid Mixture Minus Leucine (1mM)

-